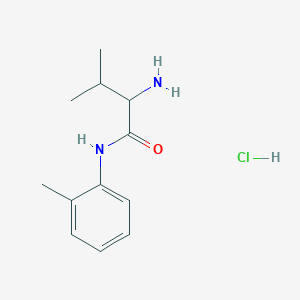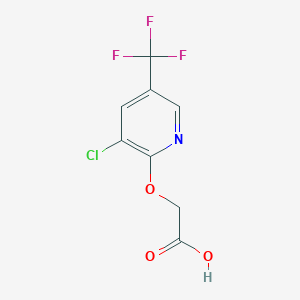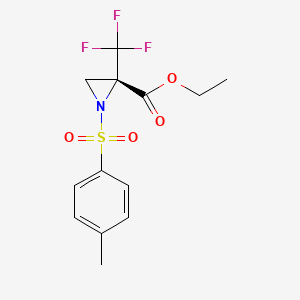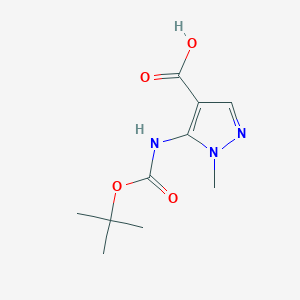
Ácido 5-(terc-butoxicarbonilamino)-1-metil-1H-pirazolo-4-carboxílico
Descripción general
Descripción
The compound “5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of compounds with the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Aplicaciones Científicas De Investigación
Síntesis de aminoácidos de diarileteno
El compuesto puede utilizarse en la síntesis de aminoácidos de diarileteno (DAE) . Estos aminoácidos de DAE se pueden incorporar en péptidos y peptidomiméticos, que son moléculas que imitan la estructura y función de los péptidos . Esto es particularmente útil en la creación de péptidos fotoactivos, que son péptidos que responden a la luz .
Preparación de moléculas fotoactivas
El compuesto puede utilizarse en la preparación de moléculas fotoactivas . Estas moléculas tienen la capacidad de cambiar sus propiedades físicas o químicas en respuesta a la luz, lo que las hace útiles en una variedad de aplicaciones, como en el desarrollo de sistemas supramoleculares sensibles a la luz .
Desarrollo de fármacos inteligentes
El compuesto puede utilizarse en el desarrollo de fármacos inteligentes . Al incorporar el compuesto en moléculas peptídicas, los investigadores pueden crear fármacos que tienen estructuras moleculares controlables por luz . Esto podría conducir potencialmente al desarrollo de nuevos fármacos que se pueden controlar con luz .
4. Síntesis de derivados de aminoácidos ópticamente enriquecidos El compuesto puede utilizarse en la síntesis de derivados de aminoácidos ópticamente enriquecidos . Este método es altamente selectivo, práctico y predecible, lo que lo convierte en una herramienta versátil para la preparación de cantidades de investigación de derivados de aminoácidos inusuales o raros .
Preparación de precursores de metátesis
El compuesto puede utilizarse en la preparación de precursores de metátesis . Por ejemplo, se ha utilizado en la síntesis de ®-(N-terc-butoxicarbonil)alilglicina, un aminoácido de uso común y disponible comercialmente para la síntesis de aminoácidos no naturales más complejos .
6. Creación de aminoácidos de cadena larga El compuesto puede utilizarse en la creación de aminoácidos de cadena larga . Estos aminoácidos de cadena larga se han utilizado en la generación de análogos de muraymicina truncados con mayor permeabilidad celular .
Mecanismo De Acción
Target of Action
The primary target of the compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is the amino group in organic synthesis . This compound, also known as 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methyl-1H-pyrazole-4-carboxylic acid, is used as a protecting group for amines . The role of this compound is to protect the amino group during the synthesis process, allowing for transformations of other functional groups .
Mode of Action
The compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid interacts with its targets by being added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This results in the formation of a tert-butyloxycarbonyl (Boc) group, which protects the amino group during the synthesis process .
Biochemical Pathways
The compound 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid affects the biochemical pathway of peptide synthesis . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The resulting protected amino acid ionic liquids (Boc-AAILs) are used in the synthesis of peptides .
Pharmacokinetics
These Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .
Result of Action
The result of the action of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is the formation of a tert-butyloxycarbonyl (Boc) group that protects the amino group during the synthesis process . This allows for transformations of other functional groups . In peptide synthesis, the compound enables the formation of dipeptides in satisfactory yields .
Action Environment
The action of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid can be influenced by environmental factors such as the presence of a base such as sodium hydroxide , and the solvent used in the synthesis process . The compound is stable under various conditions, making it a versatile tool in organic synthesis .
Direcciones Futuras
The future directions for the use of the Boc group in synthesis include expanding the applicability of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Análisis Bioquímico
Biochemical Properties
5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. It interacts with various enzymes and proteins, such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines . This interaction is crucial for the temporary protection of amino groups, allowing for selective reactions to occur without interference from other functional groups.
Cellular Effects
The effects of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It influences cell function by protecting amino groups, which is essential for the synthesis of peptides and proteins. This protection can impact cell signaling pathways, gene expression, and cellular metabolism by ensuring that amino groups remain intact during various biochemical reactions . The compound’s role in protecting amino groups can also affect the overall stability and functionality of synthesized peptides and proteins.
Molecular Mechanism
At the molecular level, 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid exerts its effects through the formation of a stable tert-butoxycarbonyl group on amino groups. This process involves the silylation of the carbonyl oxygen and the elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to form carbamic acid and finally decarboxylation to the amine . This mechanism ensures the temporary protection of amino groups, allowing for selective reactions to occur without interference.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid can change over time. The compound is known for its stability under various conditions, but it can degrade under strong acidic or basic conditions . Long-term studies have shown that the compound maintains its protective properties for extended periods, ensuring the stability and functionality of synthesized peptides and proteins.
Dosage Effects in Animal Models
The effects of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower dosages, the compound effectively protects amino groups without causing adverse effects. At higher dosages, there may be toxic or adverse effects, including potential interference with normal cellular processes . It is crucial to determine the optimal dosage to balance the protective effects with potential toxicity.
Metabolic Pathways
5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is involved in metabolic pathways related to amino acid and peptide synthesis. It interacts with enzymes such as di-tert-butyl dicarbonate, which facilitates the addition of the tert-butoxycarbonyl group to amines . This interaction is essential for the temporary protection of amino groups, allowing for selective reactions to occur without interference from other functional groups.
Transport and Distribution
Within cells and tissues, 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is transported and distributed through interactions with various transporters and binding proteins. These interactions ensure the compound’s localization and accumulation in specific cellular compartments, where it can exert its protective effects on amino groups .
Subcellular Localization
The subcellular localization of 5-(tert-Butoxycarbonylamino)-1-methyl-1H-pyrazole-4-carboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively protect amino groups during peptide and protein synthesis .
Propiedades
IUPAC Name |
1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-7-6(8(14)15)5-11-13(7)4/h5H,1-4H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGMHAWQLPZVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)
-methanone hydrochloride](/img/structure/B1398407.png)
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
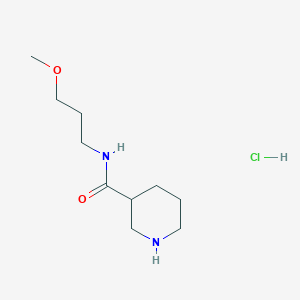
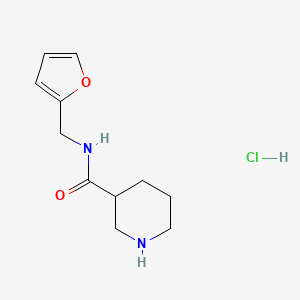

![3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1398416.png)
![6-Oxa-2-azaspiro[3.4]octane oxalate](/img/structure/B1398418.png)
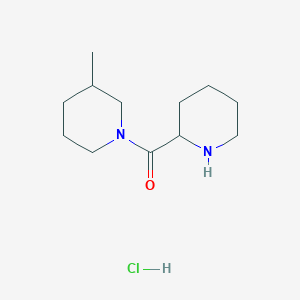
![N-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398420.png)
